molecular formula C14H15FO3 B1512174 Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate CAS No. 1384264-42-9

Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1512174
CAS No.: 1384264-42-9
M. Wt: 250.26 g/mol
InChI Key: PQVBXCHKKVQADR-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a cyclohexanecarboxylate ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-fluorobenzoic acid and cyclohexanone.

  • Reaction Steps:

    • Formation of the Cyclohexanone Derivative: Cyclohexanone is reacted with 3-fluorobenzoic acid in the presence of a strong acid catalyst to form the intermediate cyclohexanone derivative.

    • Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the oxo group.

    • Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and quality.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed to enhance efficiency and reduce production time.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups at the fluorophenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The fluorophenyl group interacts with various receptors and enzymes, influencing biological processes.

  • Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate: Similar structure with a different position of the fluorophenyl group.

  • Methyl 1-(3-fluorophenyl)-3-oxocyclohexanecarboxylate: Different position of the oxo group on the cyclohexanecarboxylate ring.

Uniqueness: Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c1-18-13(17)14(7-5-12(16)6-8-14)10-3-2-4-11(15)9-10/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVBXCHKKVQADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857199
Record name Methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-42-9
Record name Methyl 1-(3-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate

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